molecular formula C12H12N2O3 B1416480 4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzoic acid CAS No. 1094451-54-3

4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzoic acid

Cat. No.: B1416480
CAS No.: 1094451-54-3
M. Wt: 232.23 g/mol
InChI Key: FRSXOQOLPYKWIS-UHFFFAOYSA-N
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Description

4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzoic acid is a benzoic acid derivative functionalized with a 1-methylimidazole moiety . This molecular architecture makes it a valuable intermediate in pharmaceutical and chemical research. Compounds featuring imidazole rings linked to benzoic acid structures are of significant interest in medicinal chemistry due to their diverse biological activities . Research on closely related analogues, such as hydrochloride 4-(2-methyl-1H-imidazol-1-yl-methyl)-benzoic acid, indicates potential for cardiovascular studies, with effects observed on heart rate and contractility in experimental models . The biological activity of such compounds is often attributed to the imidazole ring, which can interact with biological targets like imidazoline receptors. These receptors are implicated in the regulation of cardiovascular function, and their activation can lead to a reduction in heart rate and sympathetic outflow . This compound is intended for research applications only and is not for diagnostic or therapeutic use. It is the responsibility of the researcher to conduct a risk assessment and handle the material according to applicable laboratory safety protocols.

Properties

IUPAC Name

4-[(1-methylimidazol-2-yl)methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-14-7-6-13-11(14)8-17-10-4-2-9(3-5-10)12(15)16/h2-7H,8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRSXOQOLPYKWIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1COC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzoic acid can participate in multiple types of chemical reactions.

2.1 Types of Reactions

  • Oxidation The imidazole ring can be oxidized using agents such as hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction The reduction of the imidazole ring can be achieved using reducing agents like sodium borohydride.
  • Substitution The methoxy group is able to be substituted with other functional groups through nucleophilic substitution reactions.

2.2 Common Reagents and Conditions

  • Oxidation Hydrogen peroxide and m-chloroperbenzoic acid can be used as reagents.
  • Reduction Sodium borohydride can be used as a reducing agent.
  • Substitution Nucleophiles like amines, thiols, or halides in the presence of a base can be used.

2.3 Major Products Formed

  • Oxidation Imidazole N-oxides can be formed.
  • Reduction Reduced imidazole derivatives can be formed.
  • Substitution Substituted benzoic acid derivatives can be formed.

Synthesis of 1-Substituted Imidazole Derivatives

3.1 General Procedure

To synthesize 1-substituted imidazole derivatives, a well-stirred solution of 4-(1H-imidazol-1-yl)benzoyl chloride (0.01 mol) and triethylamine (0.01 mol) in benzene is prepared. Substituted anilines (P1-P10) and sulphonamides (P11-P14) (0.01 mol) in benzene are added dropwise over half an hour, with continued stirring under cool conditions. After the reaction is complete, the mixture is poured into water and extracted with ether. The ether extracts are washed with a 3% sodium bicarbonate solution, dried, and then recrystallized.

3.2 Synthesis of 4-(1H-Imidazol-1-yl) benzonitrile (3)

A mixture of imidazole (1) (0.5 mol), 4-Chlorobenzonitrile (2) (0.15 mol), and 50ml of ethanol are heated at 95°C. The conversion of 4-Chlorobenzonitrile is completed after 12 hr, after which water is added to the reaction mixture. The precipitate is filtered off, washed with water, and dried under vacuum. The dried product is recrystallized with ethanol.

3.3 Synthesis of 4-(1H-Imidazol-1-yl) benzoic acid (4)

A mixture of 4-(1H-imidazo-1-yl) benzonitrile (0.07 mol), sodium hydroxide (0.3 mol), and water (100ml) are refluxed for 5 hr. The mixture is then cooled to room temperature and acidified with HCl (5%) with efficient stirring (Alkali-Acid Hydrolysis). The precipitate is filtered off, washed with water, and dried under vacuum.

3.4 Synthesis of 4-(1H-Imidazol-1-yl) benzoylchloride (5)

A mixture of 4-(1-H-imidazol-1-yl) benzoic acid (0.05mol) and thionyl chloride (0.06mol) are refluxed on a water bath for 7 hr. Excess thionyl chloride is removed under reduced pressure, and the dried product is recrystallized.

Compound Characterization Data

The synthesized compounds are characterized using various spectroscopic methods, including IR, 1H NMR, and Mass spectrometry, to confirm their structures.

4.1 Structural Data of Synthesized Compounds

Compound Yield (%) Melting Point (°C) Rf Value Molecular Formula Mass (m/z) M+
P1 65 176-178 0.55 C16H12N4O3 308
P2 63 180-182 0.396 C16H11N5O5 353
P3 60 166-168 0.477 C16H11ClFN3O 315
P4 50 172-174 0.425 C16H12FN3O 282
P5 55 168-170 0.461 C16H12ClN3O 297
P6 54 160-162 0.541 C16H12ClN3O 297
P7 58 184-186 0.381 C17H15N3O2 294
P8 57 190-192 0.521 C17H15N3O 278
P9 56 196-198 0.482 C15H12N4O 264
P10 51 174-176 0.465 C16H12BrN3O 342
P11 66 302-304 0.441 C20H17N5O4S 423
P12 65 296-298 0.372 C20H16N6O3S 420
P13 67 308-310 0.510 C19H15N5O3S2 425
P14 64 292-294 0.360 C21H18N6O3S 434

Pharmacological Activity

The synthesized compounds have been evaluated for acute oral toxicity, anticancer, and antimicrobial activities.

5.1 Acute Oral Toxicity

The acute oral toxicity of the synthesized compounds were performed by the acute toxic class method, following OECD guidelines. The compounds were administered orally to mice at a dose of 2000 mg/Kg body weight. The mice were observed for 14 days.

5.2 Anticancer Activity

Anticancer activity was assessed using the MTT assay with HELA cell lines against cervical cancer. The data is presented in Table 1 of the cited document.

5.3 Antimicrobial Activity

A series of 2MBI benzamides has been synthesized as discussed in Scheme 1 of the cited document. The 4-(2-chloro acetamido) benzoic acid (a) was prepared by the reaction of chloroacetyl chloride with p-amino benzoic acid, which on further reaction with 2-mercaptobenzimidazole yielded 4-(2-(1 H-benzo[ d]imidazol-2-ylthio)acetamido) benzoic acid (b). The reaction of b with thionyl chloride resulted in the formation of 4-(2-(1 H-benzo[ d]imidazol-2-ylthio)acetamido)benzoyl chloride (c). The reaction of above synthesized benzoyl chloride (c) with different substituted anilines in methanolic/ethanolic solvent yielded the title scaffolds (N1–N26).

6.1 Spectral Data

Antimicrobial Activity

The synthesized compounds were screened for their antimicrobial potential using cefadroxil (antibacterial) and fluconazole (antifungal) as standard drugs. Among the synthesized compounds, 2, 4-dinitro substituted benzamide, i.e. compound N1 (MIC = 1.27, 2.54, 1.27 µM) exhibited significantly potent antimicrobial effect against bs,st,ca B. subtilis, S. typhiand C. albicans, respectively. The metasubstituted (–Cl and –Br) derivatives, i.e. compounds N8(MIC = 1.43 µM) and ec N22(MIC = 2.60 µM) displayed promising activity against kp,an E. coli, K. pneumoniaeand A. niger, respectively. Furthermore, the 2, 3 and 2,5-dichloro substituted ones, i.e. compounds N23and N25(MIC = 2.65µM) were found to be more potent against sa S. aureus.

Chemical Reactions Analysis

Types of Reactions

4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzoic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. Additionally, the compound can interact with biological membranes, affecting their integrity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzoic acid, highlighting differences in substituents, physicochemical properties, and biological relevance:

Compound Name Structural Variation Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound hydrochloride - Methoxy linker
- Hydrochloride salt
C₁₂H₁₃ClN₂O₃ 268.7 Enhanced solubility; used in drug discovery pipelines
4-{[(1-Methyl-1H-imidazol-2-yl)methyl]amino}benzoic acid - Amino linker instead of methoxy C₁₂H₁₃N₃O₂ 231.26 Increased hydrogen-bonding potential; lower logP vs. methoxy analog
4-(2-(1H-Imidazol-1-yl)ethoxy)benzoic Acid Hydrochloride - Ethoxy linker
- Imidazole unsubstituted
C₁₂H₁₃ClN₂O₃ 268.7 Longer linker may improve binding flexibility; tested as thromboxane synthase inhibitor (Dazoxiben analog)
4-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrobenzoic acid - Sulfanyl linker
- Nitro substituent
C₁₁H₉N₃O₄S 279.27 Electron-withdrawing nitro group alters acidity (pKa ~3.5); potential antimicrobial applications
3-{[6-(4-Chloro-3-fluorophenoxy)-1-methyl-1H-benzimidazol-2-yl]methoxy}benzoic acid - Benzene ring fused to imidazole
- Halogenated substituents
C₂₂H₁₆ClFN₂O₄ 426.825 Enhanced lipophilicity; explored in oncology for kinase inhibition

Key Insights from Structural Comparisons:

Linker Effects: Methoxy and ethoxy linkers (as in and ) provide steric accessibility for target binding. Ethoxy analogs exhibit extended conformational flexibility, which may improve interactions with hydrophobic enzyme pockets.

Substituent Impact :

  • Nitro groups () lower the pKa of the benzoic acid (increasing acidity), favoring ionized forms at physiological pH. This can influence membrane permeability and protein binding.
  • Halogenated derivatives () show increased molecular weight and lipophilicity (clogP ~4.2), correlating with improved blood-brain barrier penetration in preclinical models.

Biological Relevance: The hydrochloride salt form () is preferred in formulation due to improved bioavailability. Amino-linked analogs () may serve as prodrugs, with the amino group enabling pH-dependent release in target tissues.

Biological Activity

4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzoic acid (CAS No. 860344-02-1) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H13_{13}N3_3O2_2, with a molecular weight of 231.26 g/mol. The compound features an imidazole ring, which is known for its biological significance, particularly in drug design.

Anticancer Activity

Research indicates that compounds containing imidazole derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2).

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (μM)Mechanism of Action
Compound AMDA-MB-2312.43Microtubule destabilization
Compound BHepG24.98Apoptosis induction via caspase activation
This compoundTBDTBDTBD

Case Study: Apoptosis Induction
In a recent study, it was found that compounds similar to this compound could induce apoptosis in MDA-MB-231 cells by enhancing caspase-3 activity, confirming their potential as anticancer agents .

Antimicrobial Activity

The compound's imidazole moiety also suggests potential antimicrobial activity. Research on similar imidazole-based compounds has demonstrated efficacy against various bacterial strains, including MRSA and other resistant pathogens.

Table 2: Antimicrobial Efficacy of Imidazole Derivatives

CompoundBacterial StrainMIC (μg/mL)
Compound CMRSA0.98
Compound DS. aureusTBD
This compoundTBD

Case Study: Inhibition of Biofilm Formation
Research has indicated that certain imidazole derivatives can inhibit biofilm formation in Staphylococcus aureus, which is critical in treating chronic infections .

The biological activity of this compound may be attributed to several mechanisms:

  • Microtubule Destabilization : Similar compounds have been shown to disrupt microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells.
  • Antimicrobial Action : The imidazole ring can interact with bacterial cell membranes or specific enzymes, disrupting essential cellular processes.
  • Caspase Activation : Induction of apoptotic pathways through caspase activation has been observed in related studies.

Q & A

Q. What are the standard synthetic routes for 4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzoic acid, and how are intermediates characterized?

Answer: The synthesis typically involves multi-step reactions, starting with the preparation of imidazole derivatives followed by coupling with a benzoic acid scaffold. For example:

Core imidazole synthesis : React o-phenylenediamine with carbon disulfide and potassium hydroxide in ethanol to form 1H-benzo[d]imidazole-2-thiol .

Functionalization : Treat the thiol intermediate with hydrazine hydrate to introduce hydrazinyl groups, then condense with aromatic aldehydes/ketones .

Coupling : Attach the imidazole moiety to the benzoic acid core via ether linkage using a methoxy bridge.

Q. Characterization methods :

  • IR spectroscopy : Identifies functional groups (e.g., S-H stretch at ~2634 cm⁻¹, N-H at ~3395 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirms proton environments (e.g., aromatic protons at δ7.0–8.5 ppm) and carbon frameworks .
  • Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z matching calculated values within ±0.4%) .

Q. Which analytical techniques are critical for verifying the purity and structure of this compound?

Answer:

  • Elemental analysis : Ensures stoichiometric agreement (deviations < ±0.4% for C, H, N) .
  • HPLC : Assesses purity (>95% for research-grade material) using reverse-phase columns and UV detection .
  • Melting point analysis : Confirms crystalline consistency (e.g., 313–315°C for hydrochloride salts) .
  • X-ray crystallography : Resolves 3D structure (e.g., monoclinic P21/c space group, unit cell parameters) .

Advanced Research Questions

Q. How can SHELX software be applied to refine the crystal structure of this compound, and what parameters are critical?

Answer: SHELX programs (e.g., SHELXL, SHELXS) are used for:

  • Structure solution : Direct methods (SHELXS) generate initial electron density maps .
  • Refinement (SHELXL) : Iterative cycles adjust atomic positions, thermal parameters, and occupancy. Key parameters:
    • R-factor : Target < 0.06 (e.g., R₁ = 0.058 in monoclinic structures) .
    • Data-to-parameter ratio : >15:1 to ensure model reliability .
    • Twinned data handling : Use HKLF5 format for split reflections .
  • Validation : PLATON checks for voids, symmetry errors, and hydrogen bonding (e.g., O-H···N interactions in benzoic acid derivatives) .

Q. What strategies resolve contradictions in spectroscopic data during structural characterization?

Answer:

  • Cross-validation : Compare IR, NMR, and mass spectra for consistency. For example, a missing S-H peak in IR may indicate oxidation, requiring ¹H-NMR to confirm thiol conversion .
  • Isotopic labeling : Use deuterated solvents in NMR to distinguish exchangeable protons (e.g., -OH or -NH) .
  • Computational modeling : Match experimental ¹³C NMR shifts with density functional theory (DFT)-calculated values for ambiguous carbons .

Q. How do structural modifications (e.g., substituent variation) impact the compound’s physicochemical properties?

Answer:

  • Electron-withdrawing groups (e.g., -NO₂, -CF₃): Increase acidity (lower pKa of benzoic acid) and alter solubility .
  • Hydrophobic substituents (e.g., aryl thiazoles): Enhance membrane permeability, critical for biological assays .
  • Steric effects : Bulky groups (e.g., 4-methoxyphenyl) reduce rotational freedom, stabilizing specific conformations in X-ray structures .

Q. Methodology :

  • Suzuki coupling : Introduces aryl groups under Pd catalysis .
  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition adds triazole rings for bioconjugation .

Q. What are the best practices for optimizing reaction yields in multi-step syntheses?

Answer:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution rates .
  • Catalyst screening : Use Pd/C for hydrogenation or CuI for click reactions .
  • Temperature control : Low temps (0–5°C) prevent side reactions during sensitive steps (e.g., hydrazine additions) .
  • Workup protocols : Column chromatography (silica gel, ethyl acetate/hexane gradients) isolates intermediates with >90% recovery .

Q. How can molecular docking studies predict the biological activity of derivatives?

Answer:

  • Target selection : Prioritize enzymes with known imidazole affinity (e.g., cytochrome P450, kinases) .
  • Docking software : AutoDock Vina or Schrödinger Suite models ligand-receptor interactions.
  • Key parameters :
    • Binding energy : Scores < −6 kcal/mol suggest strong affinity .
    • Hydrogen bonds : Benzoic acid’s carboxylate often interacts with Arg/Lys residues .
    • Pocket occupancy : Bulky substituents must avoid steric clashes (e.g., with ATP-binding sites) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzoic acid
Reactant of Route 2
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4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzoic acid

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